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Compound of Interest

Compound Name:
1-(3-Chlorophenyl)-4-(3-

chloropropyl)piperazine

Cat. No.: B1345525 Get Quote

A Note on Chemical Identification: This guide addresses the physicochemical properties

associated with CAS number 52605-52-4. Initial analysis reveals this CAS number corresponds

to 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. However, given the

request for an in-depth guide suitable for researchers, and the potential for ambiguity in

chemical identifiers, we have also included a comprehensive profile of 3-(4-

Methoxyphenyl)propanoic acid (primarily associated with CAS number 1929-29-9), a

compound of significant interest in pharmaceutical and chemical research.

Part 1: Physicochemical Data for CAS 52605-52-4
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is an arylpiperazine

compound primarily used as an intermediate in the synthesis of various pharmaceuticals, such

as the antidepressant Trazodone.[1] It is also known to be an impurity in nefazodone

hydrochloride formulations.[1]

Physicochemical Properties of 1-(3-Chlorophenyl)-4-(3-
chloropropyl)piperazine hydrochloride
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Property Value Source(s)

CAS Number 52605-52-4 [2][3][4][5][6]

Molecular Formula
C13H18Cl2N2·HCl (or

C13H19Cl3N2)
[2][3][4]

Molecular Weight
309.66 g/mol (hydrochloride

salt)
[2]

Appearance
White to off-white crystalline

powder
[3][7][8]

Melting Point 198-203 °C [1][7][9]

Solubility

Soluble in warm DMSO and

warm Methanol.[7] Freely

soluble in water and methanol.

[3]

[3][7]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
2 [2]

Rotatable Bond Count 4 [2]

Topological Polar Surface Area 6.5 Å² [2]

Heavy Atom Count 18 [2]

Part 2: In-depth Technical Guide for 3-(4-
Methoxyphenyl)propanoic acid
3-(4-Methoxyphenyl)propanoic acid, also known as 4-methoxyhydrocinnamic acid, is a

compound with applications in pharmaceutical and chemical synthesis.[10] It serves as an

intermediate in the creation of more complex molecules and has been investigated for its

potential anti-inflammatory and analgesic properties.[10]
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Physicochemical Properties of 3-(4-
Methoxyphenyl)propanoic acid

Property Value Source(s)

Primary CAS Number 1929-29-9 [10][11][12][13][14]

Other CAS Numbers 25173-37-9 [12][15][16]

Molecular Formula C10H12O3 [10][11][12][13][14]

Molecular Weight 180.20 g/mol [12]

Appearance
White to light beige crystalline

powder
[10][11]

Melting Point 98-100 °C [11]

Boiling Point 194 °C

Solubility

Sparingly soluble in water;

soluble in organic solvents

such as ethanol and acetone.

[10]

[10]

pKa
No experimental value found in

the provided search results.

LogP (calculated) 1.9 [12]

Spectral Data
¹H NMR Spectroscopy: A proton NMR spectrum of 3-(4-Methoxyphenyl)propanoic acid in

CDCl3 shows characteristic peaks. The chemical shifts are assigned as follows: a singlet

around 11 ppm (carboxylic acid proton), aromatic protons at approximately 7.120 ppm and

6.833 ppm, a singlet for the methoxy group protons at about 3.777 ppm, and two triplets for the

methylene protons of the propanoic acid chain at roughly 2.892 ppm and 2.64 ppm.[17]

Mass Spectrometry: The NIST WebBook provides mass spectrometry data for 3-(4-

Methoxyphenyl)propionic acid, which can be used for its identification and structural

elucidation.[14]
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Infrared Spectroscopy: The NIST WebBook also contains the gas-phase infrared spectrum for

this compound, which is useful for identifying its functional groups.[18]

Experimental Protocol: Determination of Octanol-
Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical parameter in drug development,

indicating the lipophilicity of a compound. A standard and widely accepted method for its

determination is the shake-flask method.

Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water.

The system is allowed to reach equilibrium, and the concentration of the compound in each

phase is then measured. The LogP is the logarithm of the ratio of the concentration in the

octanolic phase to the concentration in the aqueous phase.

Step-by-Step Methodology:

Preparation of Pre-saturated Solvents:

Mix equal volumes of n-octanol and water (or a suitable buffer like phosphate-buffered

saline, pH 7.4) in a separatory funnel.

Shake vigorously for 24 hours to ensure mutual saturation of the two phases.

Allow the phases to separate completely. The upper layer is octanol saturated with water,

and the lower layer is water saturated with octanol. These will be used for the experiment.

Sample Preparation:

Accurately weigh a small amount of 3-(4-Methoxyphenyl)propanoic acid.

Dissolve the compound in the pre-saturated n-octanol to create a stock solution of known

concentration.

Partitioning:
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In a glass vial, add a precise volume of the pre-saturated n-octanol stock solution and a

precise volume of the pre-saturated water.

Seal the vial and shake it gently for a set period (e.g., 1-2 hours) at a constant

temperature to allow the compound to partition between the two phases and reach

equilibrium.

Phase Separation:

Centrifuge the vial to ensure complete separation of the octanol and water layers.

Quantification:

Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases.

Determine the concentration of 3-(4-Methoxyphenyl)propanoic acid in each aliquot using a

suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC)

with UV detection. A calibration curve should be prepared for accurate quantification.

Calculation of LogP:

The partition coefficient (P) is calculated as: P = [Concentration in octanol] /

[Concentration in water]

The LogP is then calculated as: LogP = log10(P)

Diagram of the Shake-Flask Method for LogP Determination:
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Caption: Workflow for LogP determination using the shake-flask method.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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